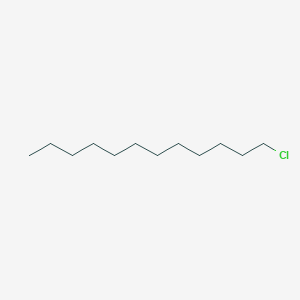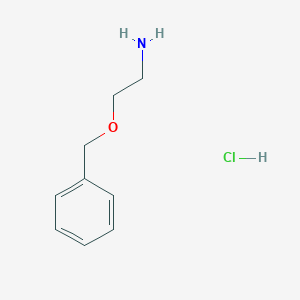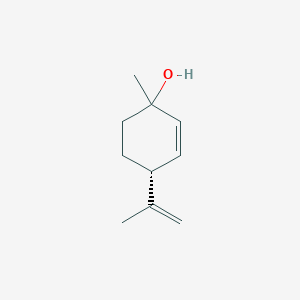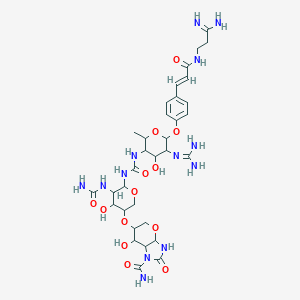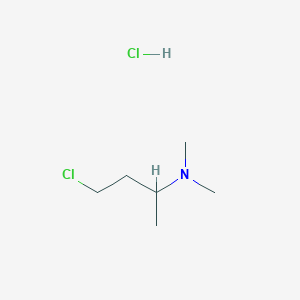
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is a chemical compound used as a reagent in various scientific research . It is used in the S-alkylation of thioureas to isothioureas, which exhibit inotropic activity . It is also used as a reagent in the synthesis of biphenyloxyalkylamines, which can inhibit ADP-induced platelet aggregation in vitro .
Molecular Structure Analysis
The InChI code for “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is 1S/C6H14ClN.ClH/c1-8(2)6-4-3-5-7;/h3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
As a reagent, “4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride” is involved in the S-alkylation of thioureas to isothioureas . It is also used in the synthesis of biphenyloxyalkylamines .
科学的研究の応用
Environmental Impacts and Removal Techniques One area of research related to chemicals with similar structures involves understanding their environmental presence and developing removal techniques. For example, studies on nitrosamines, including N-nitrosodimethylamine (NDMA), explore their formation in water treatment processes and the mechanisms for their removal. NDMA is a disinfection by-product with potential health risks higher than those from chlorinated compounds, underscoring the importance of research in detection and elimination techniques in water technology (Nawrocki & Andrzejewski, 2011).
Biological and Toxicological Research The toxicological profiles and biological effects of compounds with structures similar to 4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride have been subjects of extensive study. For instance, research on phthalate esters emphasizes the need for understanding the metabolic pathways, exposure risks, and the environmental fate of these chemicals. This research highlights the importance of monitoring and regulating the use of such compounds to mitigate their potential health impacts (Haji Harunarashid, Lim, & Harunsani, 2017).
Chemical Interactions and Applications Further insights can be gained from studies focusing on the chemical interactions and potential applications of related compounds. For example, research into the solvent properties of dimethyl sulfoxide (DMSO) and its interactions with other chemicals provides a foundation for understanding how similar compounds might behave in various applications, ranging from industrial processes to pharmaceutical formulations (Kiefer, Noack, & Kirchner, 2011).
特性
IUPAC Name |
4-chloro-N,N-dimethylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN.ClH/c1-6(4-5-7)8(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYIPWADQSUKKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N,N-dimethyl-2-butanamine Hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

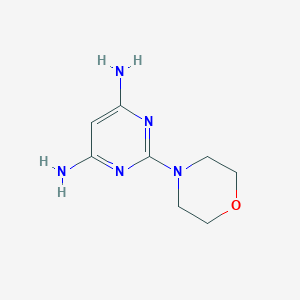
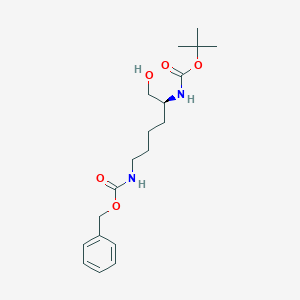

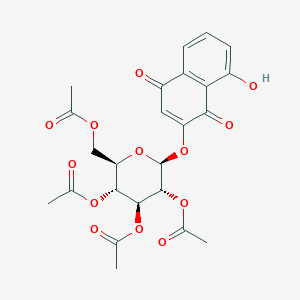
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
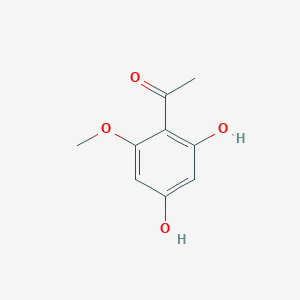
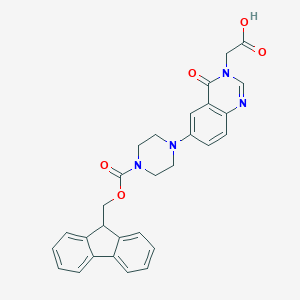
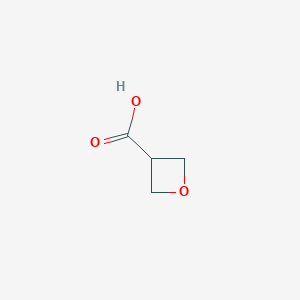
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
